MAGE-3 (97-105) -

MAGE-3 (97-105)

Catalog Number: EVT-243614
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanoma-associated antigen 3; MAGE-3
Source and Classification

MAGE-3 is classified as a tumor-associated antigen. It is primarily found in malignant tissues such as melanoma, lung cancer, and breast cancer. The peptide sequence MAGE-3 (97-105) corresponds to a specific epitope recognized by the immune system, particularly by T cells that are activated in response to this antigen. This specificity allows for targeted therapeutic strategies, including peptide vaccines and adoptive T cell therapies aimed at enhancing anti-tumor immunity.

Synthesis Analysis

Methods and Technical Details

The synthesis of MAGE-3 (97-105) typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid to a solid support resin. Subsequent amino acids are added sequentially through coupling reactions, which are facilitated by activating agents such as N,N’-diisopropylcarbodiimide. After the desired sequence is achieved, the peptide is cleaved from the resin and purified using high-performance liquid chromatography.

In one study, MAGE-3 was expressed recombinantly using Escherichia coli as a host. The bacteria were transformed with a plasmid containing the MAGE-3 coding sequence and grown under controlled conditions. The recombinant protein was then purified through several chromatographic techniques, including immobilized metal ion affinity chromatography and anion exchange chromatography, achieving a purity level exceeding 95% .

Molecular Structure Analysis

Structure and Data

The molecular structure of MAGE-3 (97-105) can be represented as a linear peptide comprising nine amino acids. The specific sequence is critical for its recognition by major histocompatibility complex molecules, which present the peptide to T cells. The spatial conformation of this peptide is essential for its binding affinity to HLA-A*24:02, one of the common human leukocyte antigen types involved in immune recognition.

Chemical Reactions Analysis

Reactions and Technical Details

MAGE-3 (97-105) can participate in various biochemical reactions primarily related to its role in immune activation. When presented by dendritic cells on their surface via major histocompatibility complex molecules, it can stimulate T cell proliferation and activation. This interaction involves several key reactions:

  1. Peptide-MHC Binding: MAGE-3 binds to HLA-A*24:02 on dendritic cells.
  2. T Cell Activation: The T cell receptor recognizes the peptide-MHC complex, leading to T cell activation.
  3. Cytokine Release: Activated T cells release cytokines that further enhance immune responses.

These interactions are crucial for developing immunotherapeutic strategies targeting tumors expressing MAGE-3.

Mechanism of Action

Process and Data

The mechanism of action for MAGE-3 (97-105) involves several steps:

  1. Presentation: The peptide is presented on the surface of antigen-presenting cells via major histocompatibility complex molecules.
  2. Recognition: Cytotoxic T lymphocytes recognize the peptide-MHC complex through their T cell receptors.
  3. Activation: This recognition leads to T cell activation, proliferation, and differentiation into effector cells capable of targeting tumor cells expressing MAGE-3.
  4. Cytotoxic Response: Activated T cells exert their effects through direct cytotoxicity or by secreting cytokines that recruit other immune cells to the tumor site.

Data supporting this mechanism have been obtained from clinical studies where patients receiving vaccinations with MAGE-3 peptides showed enhanced T cell responses against their tumors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MAGE-3 (97-105) is a synthetic peptide with specific physical and chemical properties:

  • Molecular Weight: Approximately 1,000 Da.
  • Solubility: Generally soluble in water and buffers at physiological pH.
  • Stability: Peptides are subject to degradation by proteolytic enzymes; thus, modifications may be made to enhance stability during therapeutic applications.

Analyses such as mass spectrometry can be used to confirm the molecular weight and purity of synthesized peptides.

Applications

Scientific Uses

MAGE-3 (97-105) has several applications in scientific research and clinical settings:

  1. Cancer Immunotherapy: Used as a component in vaccine formulations aimed at inducing specific immune responses against tumors.
  2. Diagnostic Tools: Potential use in diagnostic assays to detect immune responses in cancer patients.
  3. Research Models: Employed in preclinical models to study tumor immunity and develop new therapeutic strategies.
Introduction to MAGE-3 in Oncological Contexts

Historical Discovery and Classification of MAGE Family Proteins

The melanoma-associated antigen (MAGE) family was first identified in 1991 through cytotoxic T lymphocyte (CTL)-mediated recognition of human melanoma cells. The inaugural member, MAGE-A1 (originally MAGE-1), was discovered using autologous typing and cDNA library screening from patient MZ-2, who exhibited T-cell reactivity against metastatic melanoma [1] [8]. This breakthrough revealed a novel class of cancer-testis antigens (CTAs)—proteins with expression restricted to germ cells (testis/placenta) and aberrantly re-expressed in cancers.

The human MAGE family comprises >50 genes categorized into two classes:

  • Type I (CTAs): Located on chromosome X (Xq28: MAGE-A; Xp21: MAGE-B; Xq26-27: MAGE-C), exhibiting testis-specific and tumor-restricted expression.
  • Type II: Distributed across multiple chromosomes (e.g., 15q13: MAGE-G1), broadly expressed in somatic tissues and involved in neuronal development, ubiquitination, and apoptosis [1] [6].

Evolutionarily, MAGE genes originated from a single ancestral gene in lower eukaryotes, undergoing rapid expansion in placental mammals. Type II MAGEs (e.g., MAGE-D, -G) predate type I, with higher sequence conservation (>82% nucleotide identity) indicating purifying selection. In contrast, type I genes evolved under positive selection, enabling epitope diversification to bind diverse HLA molecules [1]. All MAGE proteins share the MAGE homology domain (MHD), a ~170-amino-acid region forming two tandem winged-helix motifs critical for protein interactions [1] [8].

Table 1: Classification of Major MAGE Protein Families

CategorySubfamiliesChromosomal LocationExpression PatternFunctional Role
Type I (CTAs)MAGE-AXq28Testis, cancersTumorigenesis, immune evasion
MAGE-BXp21Testis, cancersCell cycle regulation
MAGE-CXq26-27Testis, cancersApoptosis resistance
Type IIMAGE-DXp11Ubiquitous (neural, renal)p75 neurotrophin receptor signaling
MAGE-G15q13UbiquitousSMC5/6 complex (DNA repair)
Necdin15q11.2UbiquitousNeuronal differentiation

Role of MAGE-3 in Tumorigenesis and Immune Evasion Mechanisms

MAGE-A3 (Melanoma Antigen Gene A3) is a prototypical type I CTA implicated in oncogenesis across multiple cancers. It is overexpressed in 76% of metastatic melanomas, 65% of non-small cell lung cancers (NSCLC), and 44% of gastric cancers, correlating with advanced stage, lymph node metastasis, and poor overall survival [3] [6] [8]. Functionally, MAGE-A3 drives tumor progression through:

  • Ubiquitin-Proteasome Modulation: MAGE-A3 assembles with E3 RING ubiquitin ligases (e.g., TRIM28) to form MAGE-RING ligases (MRLs). These complexes alter substrate specificity, promoting degradation of tumor suppressors like p53 and AMPKα1. This enhances cell proliferation and metabolic reprogramming [1] [6].
  • Therapy Resistance: MAGE-A3 upregulation in chemotherapy-exposed tumors confers resistance by stabilizing oncogenic kinases and inhibiting pro-apoptotic signals [6] [8].
  • Immune Evasion: MAGE-A3+ tumors exhibit:
  • Reduced HLA class I/II expression, impairing antigen presentation.
  • Secretion of immunosuppressive cytokines (IL-10, TGF-β), recruiting regulatory T cells (Tregs) and M2 macrophages.
  • Co-expression with immune checkpoints (PD-L1, CTLA-4), enabling T-cell exhaustion [3] [4] [8].

In gastric cancer, MAGEA3 expression associates with elevated tumor mutational burden (TMB) and microsatellite instability (MSI), suggesting genomic instability as a driver of its re-expression [3]. DNA hypomethylation of the MAGEA3 promoter is the primary mechanism for its ectopic activation in somatic tissues, making it a biomarker for epigenetic-targeted therapies [3] [6].

Table 2: MAGE-A3-Associated Oncogenic Pathways

MechanismMolecular TargetsDownstream EffectsTumor Phenotypes
Ubiquitinationp53, AMPKα1Degradation of tumor suppressorsUncontrolled proliferation
Apoptosis RegulationCaspase-3/8, Bcl-2Inhibition of pro-apoptotic signalsTherapy resistance
Immune ModulationHLA-I, PD-L1Reduced antigen presentation, T-cell exhaustionImmune escape
Epigenetic RemodelingDNMTs, HDACsGenome-wide hypomethylationMetastasis, heterogeneity

MAGE-3 (97-105) as a Tumor-Specific Epitope: Scope and Significance

The peptide fragment MAGE-3 (97-105) (TFPDLESEF) is an HLA-A*24:02-restricted cytotoxic T lymphocyte (CTL) epitope derived from the MAGE-A3 protein. Its discovery in 1999 via reverse immunology marked a milestone in cancer vaccine design [7] [9]. Key characteristics include:

  • Specificity & Processing: Naturally processed and presented on MAGE-A3+/HLA-A*24:02+ tumors (e.g., squamous cell carcinoma, gastric cancer). CD8+ CTLs targeting this epitope lyse tumor cells without cross-reactivity to normal tissues [7] [9].
  • Structural Basis: The peptide binds HLA-A*24:02 via anchor residues at position 2 (Phe) and C-terminus (Phe), forming stable MHC-peptide complexes. Its solvent-exposed residues (Leu5, Glu6, Ser7) enable TCR recognition [7].
  • Immunogenicity: In vitro stimulation of CD4+ T-cell-depleted PBMCs with TFPDLESEF-pulsed dendritic cells induced peptide-specific CTLs in 2/7 healthy donors (28.6%) and lysed MAGE-A3+ tumor lines [7] [9].

This epitope holds significance for translational oncology:

  • HLA Prevalence: HLA-A24 is expressed in 60–70% of Asian populations, making TFPDLESEF a candidate for vaccines targeting gastric, lung, and melanoma in endemic regions [7] [9].
  • Multi-Antigen Targeting: High homology within MAGE-A subfamily members (A1, A2, A6, A12) allows TFPDLESEF to serve as a "multi-MAGE" epitope, broadening targetable tumor types [8] [9].
  • Diagnostic Utility: Serum IgG against recombinant MAGE-A3 protein detects gastric cancer with 44.08% sensitivity and 92.54% specificity, correlating with lymph node metastasis [3].

Despite promise, phase III trials of MAGE-A3 vaccines failed due to tumor heterogeneity and insufficient immunogenicity. Current strategies combine TFPDLESEF-based vaccines with checkpoint inhibitors or hypomethylating agents to overcome resistance [3] [8].

Table 3: Immunological Properties of MAGE-3 (97-105) Epitope

PropertyValue/CharacteristicAssessment MethodClinical Relevance
HLA RestrictionHLA-A*24:02Stabilization assayTargets 60–70% Asian cancers
Binding AffinityHigh (IC50 < 50 nM)Competitive binding assaySuitable for vaccine design
Natural ProcessingConfirmed in SCC, gastric cancerCTL lysis of tumor linesValidated tumor target
Cross-ReactivityMAGE-A1, A2, A6, A12Homology modelingBroad anti-tumor coverage
Induction Efficiency28.6% (2/7 donors)PBMC/DC co-cultureRequires adjuvant enhancement

Properties

Product Name

MAGE-3 (97-105)

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